molecular formula C143H243N37O46 B118099 Preprotachykinin B (50-79) CAS No. 148597-04-0

Preprotachykinin B (50-79)

Cat. No. B118099
M. Wt: 3216.7 g/mol
InChI Key: XWSPNHVNLFQTLF-XNACSIEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preprotachykinin B (50-79) is a peptide that is derived from the preprotachykinin B gene. It is also known as substance P (SP) because it was first isolated from the nervous system. Preprotachykinin B (50-79) is a neuropeptide that plays a crucial role in the regulation of pain, inflammation, and other physiological processes.

Mechanism Of Action

Preprotachykinin B (50-79) exerts its effects by binding to the neurokinin-1 (NK-1) receptor. The NK-1 receptor is a G protein-coupled receptor that is expressed in various tissues, including the central nervous system, immune system, and gastrointestinal tract. When Preprotachykinin B (50-79) binds to the NK-1 receptor, it activates a signaling cascade that leads to the release of various neurotransmitters and cytokines.

Biochemical And Physiological Effects

Preprotachykinin B (50-79) has several biochemical and physiological effects. It has been found to be involved in the regulation of pain perception, inflammation, and neuroprotection. The peptide has been shown to induce the release of various neurotransmitters, including substance P, glutamate, and calcitonin gene-related peptide. Additionally, Preprotachykinin B (50-79) has been found to modulate the immune response by inducing the release of cytokines, such as interleukin-1β and tumor necrosis factor-α.

Advantages And Limitations For Lab Experiments

Preprotachykinin B (50-79) has several advantages and limitations for lab experiments. One of the advantages is that it can be easily synthesized using standard peptide synthesis techniques. Additionally, the peptide has been extensively studied in animal models, and there are several commercially available antibodies that can be used to detect the peptide. However, one of the limitations is that the peptide is unstable and can be rapidly degraded by proteolytic enzymes. Additionally, the peptide has a short half-life, which can make it difficult to study its effects over a prolonged period.

Future Directions

There are several future directions for the study of Preprotachykinin B (50-79). One of the directions is to investigate its role in the regulation of pain perception and inflammation in human subjects. Additionally, the peptide has potential therapeutic applications in neurodegenerative diseases, and further studies are needed to investigate its neuroprotective effects. Furthermore, the development of more stable analogs of Preprotachykinin B (50-79) could lead to the development of more effective therapeutic agents.

Synthesis Methods

Preprotachykinin B (50-79) is synthesized by the ribosomal translation of the preprotachykinin B gene. The gene encodes for a precursor protein that is cleaved by proteolytic enzymes to produce several peptides, including Preprotachykinin B (50-79). The peptide is then modified by post-translational modifications, such as phosphorylation and glycosylation, to produce the final product.

Scientific Research Applications

Preprotachykinin B (50-79) has been extensively studied in scientific research. It has been found to be involved in various physiological processes, including pain perception, inflammation, and neuroprotection. The peptide has been studied in animal models of pain and inflammation, and its role in these processes has been investigated. Additionally, Preprotachykinin B (50-79) has been studied in the context of neuroprotection, and it has been found to have potential therapeutic applications in neurodegenerative diseases.

properties

CAS RN

148597-04-0

Product Name

Preprotachykinin B (50-79)

Molecular Formula

C143H243N37O46

Molecular Weight

3216.7 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C143H243N37O46/c1-21-77(18)113(177-134(217)102(68-186)170-120(203)86(34-28-50-151-143(149)150)158-130(213)98(64-182)172-128(211)95(60-110(196)197)166-127(210)94(59-80-37-39-81(188)40-38-80)163-116(199)82(147)53-69(2)3)139(222)173-99(65-183)131(214)165-92(56-72(8)9)125(208)159-87(42-45-108(192)193)117(200)152-61-106(190)155-90(54-70(4)5)123(206)164-91(55-71(6)7)124(207)156-85(33-24-27-49-146)121(204)176-112(76(16)17)138(221)167-93(57-73(10)11)126(209)171-97(63-181)129(212)157-83(31-22-25-47-144)118(201)154-78(19)115(198)169-101(67-185)133(216)175-111(75(14)15)137(220)153-62-107(191)179-51-29-35-103(179)135(218)161-84(32-23-26-48-145)119(202)160-88(43-46-109(194)195)122(205)178-114(79(20)187)140(223)174-100(66-184)132(215)168-96(58-74(12)13)141(224)180-52-30-36-104(180)136(219)162-89(142(225)226)41-44-105(148)189/h37-40,69-79,82-104,111-114,181-188H,21-36,41-68,144-147H2,1-20H3,(H2,148,189)(H,152,200)(H,153,220)(H,154,201)(H,155,190)(H,156,207)(H,157,212)(H,158,213)(H,159,208)(H,160,202)(H,161,218)(H,162,219)(H,163,199)(H,164,206)(H,165,214)(H,166,210)(H,167,221)(H,168,215)(H,169,198)(H,170,203)(H,171,209)(H,172,211)(H,173,222)(H,174,223)(H,175,216)(H,176,204)(H,177,217)(H,178,205)(H,192,193)(H,194,195)(H,196,197)(H,225,226)(H4,149,150,151)/t77-,78-,79+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,111-,112-,113-,114-/m0/s1

InChI Key

XWSPNHVNLFQTLF-XNACSIEDSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(C)C)N

SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(C)C)N

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(C)C)N

Other CAS RN

148597-04-0

sequence

LYDSRSISLEGLLKVLSKASVGPKETSLPQ

synonyms

NKB peptide 2
NKB-P2
peptide 2, neurokinin B
preprotachykinin B (50-79)

Origin of Product

United States

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